molecular formula C7H10N2O B12762457 (2E)-3-(morpholin-4-yl)prop-2-enenitrile CAS No. 23220-67-9

(2E)-3-(morpholin-4-yl)prop-2-enenitrile

Cat. No.: B12762457
CAS No.: 23220-67-9
M. Wt: 138.17 g/mol
InChI Key: RFJPLJPQYMNNEC-HNQUOIGGSA-N
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Description

(E)-3-Morpholinoacrylonitrile is an organic compound characterized by the presence of a morpholine ring attached to an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Morpholinoacrylonitrile typically involves the reaction of morpholine with acrylonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by the addition of acrylonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of (E)-3-Morpholinoacrylonitrile may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (E)-3-Morpholinoacrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

(E)-3-Morpholinoacrylonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-Morpholinoacrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s reactivity is influenced by the presence of the morpholine ring and the nitrile group, which can participate in various chemical interactions and pathways.

Comparison with Similar Compounds

    (Z)-3-Morpholinoacrylonitrile: The geometric isomer of (E)-3-Morpholinoacrylonitrile with different spatial arrangement.

    3-Morpholinopropionitrile: A similar compound with a different carbon chain length.

    Morpholine: The parent compound without the acrylonitrile moiety.

Uniqueness: (E)-3-Morpholinoacrylonitrile is unique due to its specific geometric configuration, which can influence its reactivity and interactions compared to its isomers and analogs.

Properties

CAS No.

23220-67-9

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(E)-3-morpholin-4-ylprop-2-enenitrile

InChI

InChI=1S/C7H10N2O/c8-2-1-3-9-4-6-10-7-5-9/h1,3H,4-7H2/b3-1+

InChI Key

RFJPLJPQYMNNEC-HNQUOIGGSA-N

Isomeric SMILES

C1COCCN1/C=C/C#N

Canonical SMILES

C1COCCN1C=CC#N

Origin of Product

United States

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